(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid
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Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid is a useful research compound. Its molecular formula is C30H32N2O6 and its molecular weight is 516.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-D-2-Aminomethylphe(Boc) is primarily used in the field of peptide synthesis . The compound’s primary targets are the carboxyl group of an amino acid and the Na-amino group, which require activation and protection respectively during peptide synthesis .
Mode of Action
The compound, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid, functions as a protecting group in peptide synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound plays a crucial role in the chemical synthesis of peptides . It is used in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The compound’s use allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Result of Action
The use of Fmoc-D-2-Aminomethylphe(Boc) in peptide synthesis results in the formation of peptides of significant size and complexity . It has been used as a reactant in the synthesis of second-generation DNA-templated macrocycle libraries .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-11-5-4-10-19(20)16-26(27(33)34)32-29(36)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANGKBPWIFXZHS-AREMUKBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428045 |
Source
|
Record name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217729-44-6 |
Source
|
Record name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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